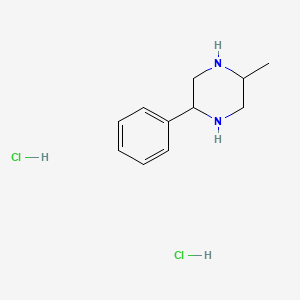
2-Methyl-5-phenylpiperazinedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It belongs to the class of piperazine derivatives and contains both a methyl group and a phenyl group.
- The compound’s structure consists of a piperazine ring (a six-membered heterocycle containing two nitrogen atoms) with a methyl group (CH3) at position 2 and a phenyl group (C6H5) at position 5.
- The dihydrochloride salt form indicates that it exists as a salt with two chloride ions (Cl-) per molecule.
2-Methyl-5-phenylpiperazinedihydrochloride: (CAS#: 13925-05-8) is an organic compound with the molecular formula CHNCl.
Méthodes De Préparation
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, piperazine derivatives can be synthesized through various methods, including cyclization reactions.
Reaction Conditions: These may involve cyclization of appropriate precursors under controlled temperature and solvent conditions.
Analyse Des Réactions Chimiques
Reactivity: The compound may undergo various chemical reactions typical of piperazine derivatives.
Common Reagents and Conditions: These reactions could include oxidation, reduction, substitution, and cyclization.
Major Products: The specific products formed would depend on the reaction conditions. For example, oxidation might yield N-oxide derivatives, while reduction could lead to saturated piperazines.
Applications De Recherche Scientifique
Chemistry: Researchers may explore its reactivity, functionalization, and potential as a building block for other compounds.
Biology and Medicine: Although direct applications are scarce, piperazine derivatives often serve as scaffolds for drug discovery due to their diverse pharmacological properties.
Industry: Its use in industry may involve chemical synthesis or as an intermediate in the production of other compounds.
Mécanisme D'action
- Unfortunately, specific information on the mechanism of action for 2-Methyl-5-phenylpiperazinedihydrochloride is not readily available.
- Further research would be needed to understand its interactions with molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other piperazine derivatives, such as 2-Ethyl-5-methylpyrazine (CAS#13925-05-8), share structural similarities.
Uniqueness: The presence of both a methyl group and a phenyl group in 2-Methyl-5-phenylpiperazinedihydrochloride distinguishes it from related compounds.
Propriétés
Formule moléculaire |
C11H18Cl2N2 |
|---|---|
Poids moléculaire |
249.18 g/mol |
Nom IUPAC |
2-methyl-5-phenylpiperazine;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c1-9-7-13-11(8-12-9)10-5-3-2-4-6-10;;/h2-6,9,11-13H,7-8H2,1H3;2*1H |
Clé InChI |
OHKHFZCUWUGBPU-UHFFFAOYSA-N |
SMILES canonique |
CC1CNC(CN1)C2=CC=CC=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-({5-[(3,5-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate](/img/structure/B13516294.png)

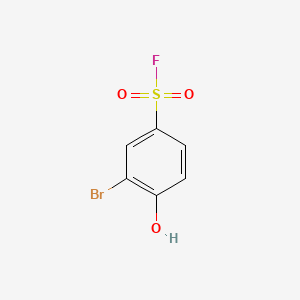
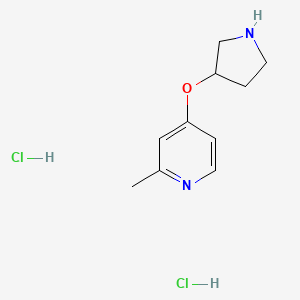
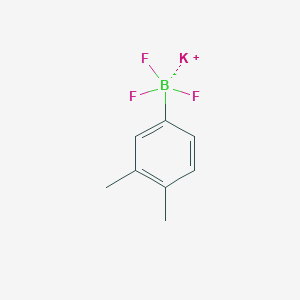


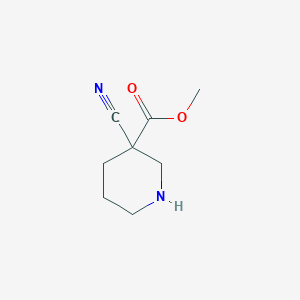
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13516354.png)

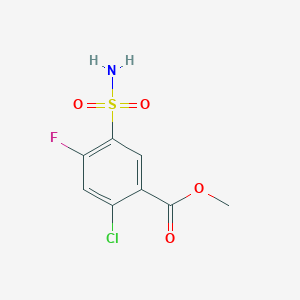
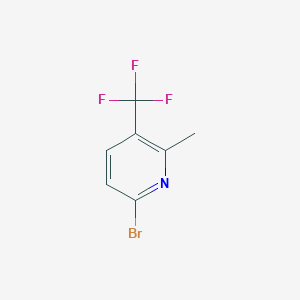
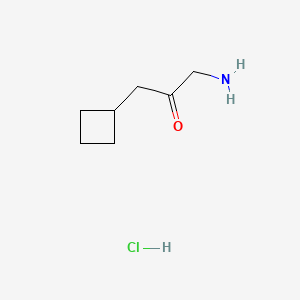
![rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid](/img/structure/B13516388.png)
